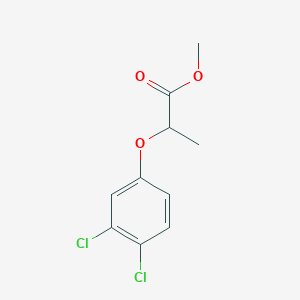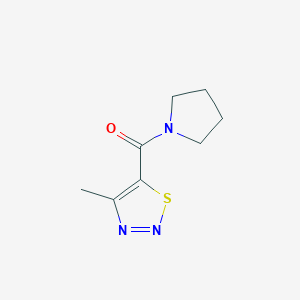
Methyl 2-(3,4-dichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dichlorophenoxy)propanoate is a chemical compound with the molecular formula C10H10Cl2O3 . It has a molecular weight of 249.09 .
Molecular Structure Analysis
The InChI code for Methyl 2-(3,4-dichlorophenoxy)propanoate is 1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
Methyl 2-(3,4-dichlorophenoxy)propanoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Sorption to Soil and Organic Matter A comprehensive review on the sorption of 2,4-D and related phenoxy herbicides, including Methyl 2-(3,4-dichlorophenoxy)propanoate, to soil, organic matter, and minerals highlights the significant role of soil parameters like pH, organic carbon content, and iron oxides in the sorption process. This study suggests that understanding the interactions between these herbicides and various soil components can inform environmental management and mitigation strategies for these widely used agricultural chemicals (Werner, Garratt, & Pigott, 2012).
Environmental Fate and Toxicology Research on the environmental fate and toxicology of 2,4-D, to which Methyl 2-(3,4-dichlorophenoxy)propanoate is closely related, indicates its widespread presence in agricultural settings and potential impacts on human and ecosystem health. The persistence of this compound in soil and water, coupled with its detection in regions of high agricultural use, underscores the need for effective environmental monitoring and pollution mitigation strategies (Islam et al., 2017).
Microbial Biodegradation The role of microorganisms in the degradation of 2,4-D and its analogs, such as Methyl 2-(3,4-dichlorophenoxy)propanoate, has been highlighted in a review focusing on the microbial pathways involved in breaking down these herbicides. This body of research points to the potential for bioremediation techniques to mitigate environmental contamination, emphasizing the importance of microbial communities in detoxifying herbicide-polluted environments (Magnoli et al., 2020).
Mechanisms of Toxicity in Aquatic Environments Studies on chlorophenols, a group including compounds related to Methyl 2-(3,4-dichlorophenoxy)propanoate, reveal their toxic effects on aquatic life. These effects include oxidative stress, immune system disruption, endocrine dysfunction, and potential genotoxicity, emphasizing the need for careful management of these compounds in environments susceptible to contamination (Ge et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZEQCBXBDHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenoxy)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)


![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)
![N-[4-(methylthio)benzyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2408179.png)

